5-Chloro-2-iodobenzoic acid
Overview
Description
5-Chloro-2-iodobenzoic acid: is an aromatic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.463 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to a benzoic acid core. This compound is of significant interest in organic synthesis due to its unique reactivity and functional group compatibility.
Mechanism of Action
Target of Action
5-Chloro-2-iodobenzoic Acid is a synthetic intermediate that has been used in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) . mGluR2 is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system by modulating excitatory neurotransmission .
Mode of Action
It is known to interact with its target, mglur2, as a positive allosteric modulator . This means it binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its neurotransmitter, glutamate .
Biochemical Pathways
The interaction of this compound with mGluR2 can affect various biochemical pathways. mGluR2 is involved in the regulation of neurotransmission, and its activation can lead to the inhibition of cyclic AMP formation . This can have downstream effects on neuronal excitability and synaptic plasticity .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 259 , which could influence its absorption and distribution in the body .
Result of Action
The activation of mGluR2 by this compound can lead to various molecular and cellular effects. These include the modulation of neuronal excitability, which can influence various neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-Chloro-2-iodobenzoic acid typically involves a multi-step synthetic route starting from methyl anthranilate. The process includes the following steps :
Iodination Reaction: Methyl anthranilate undergoes iodination with an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The ethyl 2-amino-5-iodobenzoate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, forming 2-chloro-5-iodobenzoate.
Hydrolysis: The 2-chloro-5-iodobenzoate is hydrolyzed using sodium hydroxide and ethanol to yield this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar steps but is optimized for higher yields and cost efficiency. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to maximize the yield, which can reach up to 80% .
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
5-Chloro-2-iodobenzoic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting antiviral, anticancer, and anti-inflammatory pathways.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Comparison with Similar Compounds
2-Iodobenzoic acid: This compound lacks the chlorine atom present in 5-Chloro-2-iodobenzoic acid, making it less reactive in certain substitution reactions.
4-Iodobenzoic acid: Similar to 2-Iodobenzoic acid, but with the iodine atom in a different position, affecting its reactivity and applications.
2-Chloro-5-nitrobenzoic acid: This compound has a nitro group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness:
The uniqueness of this compound lies in its dual halogenation, which provides a unique combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly for the development of complex molecules with specific functional groups .
Properties
IUPAC Name |
5-chloro-2-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQWTVTBCRPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158596 | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-00-6 | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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